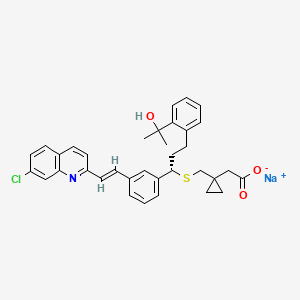
ent-Montelukast Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“ent-Montelukast Sodium Salt” is the S-enantiomer of Montelukast . It is also referred to as MK-0476 . These are compounds generated by the body that have the potential to induce inflammation within the air passages . It has been employed in various studies, including investigations into the impact of leukotrienes on airway inflammation and bronchoconstriction .
Synthesis Analysis
The synthesis of Montelukast Sodium involves several steps. One study demonstrated the ICS sparing potential of Montelukast . Another study discussed the synthesis, characterization, spectral, thermal analysis, and biological activity of Montelukast Sodium and its metal complexes . A patent also described a process for the preparation of Montelukast Sodium .
Molecular Structure Analysis
The molecular structure of Montelukast Sodium has been analyzed in several studies . The unit cell contains two symmetry-independent molecules, which are connected to long ribbons along the c-axis via hydrogen bonds .
Chemical Reactions Analysis
A study has developed a method for determining the Montelukast Sodium-related impurities in a tablet dosage form using reverse-phase high-performance liquid chromatography (RP-HPLC) method .
Aplicaciones Científicas De Investigación
Asthma Management
ent-Montelukast Sodium Salt: is widely recognized for its role in asthma management. As a leukotriene antagonist, it helps in reducing bronchoprotective, anti-inflammatory, and anti-allergic responses, making it a valuable alternative therapy for asthma across various age groups .
Allergic Rhinitis
This compound is also used in the treatment of allergic rhinitis. It works by blocking the action of leukotrienes, which are substances in the body that cause the symptoms of allergic rhinitis .
Bronchoprotection
The bronchoprotective properties of ent-Montelukast Sodium Salt make it a candidate for protecting against bronchoconstriction in respiratory conditions, providing a therapeutic benefit in conditions where airway constriction is a primary concern .
Anti-Inflammatory Applications
Its anti-inflammatory effects are beneficial in reducing inflammation in the airways, which can help in the management of chronic obstructive pulmonary disease (COPD) and other inflammatory respiratory disorders .
Pediatric Therapy
Considering its safety profile, ent-Montelukast Sodium Salt is being explored for pediatric use, especially in young children who may face challenges with traditional oral solid dosage forms .
Drug Delivery Systems
Emerging strategies for the delivery of montelukast include the formation of supramolecular adducts with cyclodextrins, encapsulation in nanoparticles, and liposomes, aiming to enhance bioavailability and physico-chemical stability .
Chronotherapeutic Systems
The development of chronotherapeutic systems that align the drug release with the circadian rhythm of asthma symptoms is another innovative application, potentially improving patient compliance and drug efficacy .
Localized Treatment
New dosage forms are being designed for non-enteric absorption, with some aimed for absorption in the oral cavity and others for local action in the nasal mucosa or pulmonary epithelium, which could lead to more targeted and effective treatments .
Direcciones Futuras
Montelukast Sodium is a leukotriene antagonist of growing interest as an alternative therapy for asthma across different age groups due to its bronchoprotective, anti-inflammatory, and anti-allergic properties . It is currently commercialized only in oral solid dosage forms, which may pose challenges in administration to children of young age or patients suffering from dysphagia . Emerging strategies for the delivery of Montelukast are being explored to circumvent these limitations .
Propiedades
IUPAC Name |
sodium;2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/b15-10+;/t32-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFBRXGCXUHRJY-YBGTYPRZSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35ClNNaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ent-Montelukast Sodium Salt | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

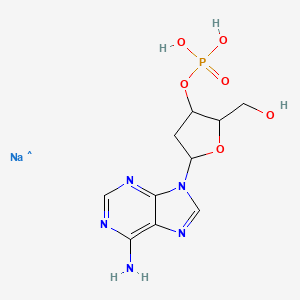
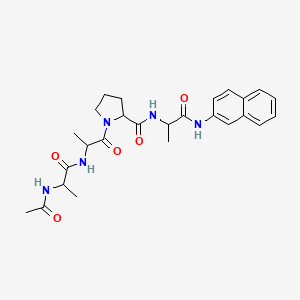

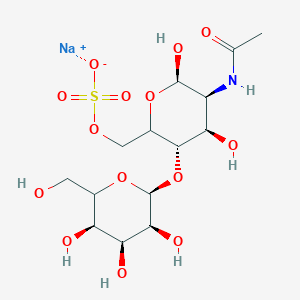
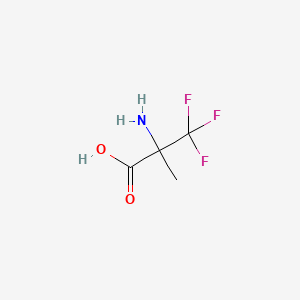
![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)
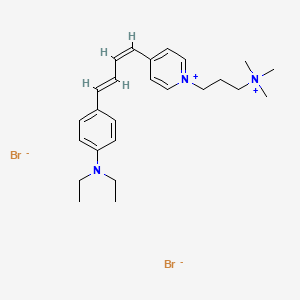

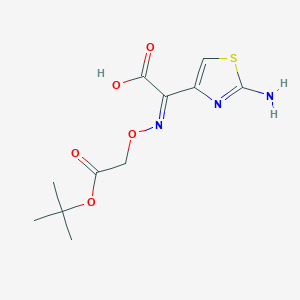
![tert-butyl 3-(4-(2-(6-amino-9-((3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-2-ylamino)ethyl)phenyl)propanoate](/img/structure/B1140926.png)